molecular formula C23H22N2O3S B14988856 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B14988856
M. Wt: 406.5 g/mol
InChI Key: FUXVVWDZHRMIHW-UHFFFAOYSA-N
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Description

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[c,e][1,2]thiazin-6-yl core, which is a sulfur-containing heterocycle, and an acetamide group attached to a 3-methylphenyl ring. The presence of the ethyl group and the dioxido functionalities further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the dibenzo[c,e][1,2]thiazin-6-yl core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a sulfur source and a suitable catalyst.

    Introduction of the ethyl group: This can be achieved through alkylation reactions, where an ethylating agent is used.

    Oxidation to form the dioxido functionalities: This step requires the use of oxidizing agents such as hydrogen peroxide or peracids.

    Attachment of the acetamide group: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Substitution with the 3-methylphenyl group: This final step can be carried out using a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce the sulfur atom.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

    Hydrolysis: Acids (HCl, H2SO4), bases (NaOH, KOH).

Major Products

    Oxidation: Compounds with additional oxygen functionalities.

    Reduction: Compounds with reduced sulfur or oxygen content.

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing heterocycles.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In biological systems, it may interact with enzymes or receptors that recognize sulfur-containing heterocycles. The dioxido functionalities could also play a role in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-diphenyl-5,6-dihydro-dibenzo[c,e][1,2]azaphosphorin
  • 6-phenyl-6H-dibenzo[c,e][1,2]thiazin-5,5 dioxide derivatives

Uniqueness

2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methylphenyl)acetamide is unique due to the combination of its ethyl group, dioxido functionalities, and the acetamide group attached to a 3-methylphenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C23H22N2O3S/c1-3-17-11-12-21-20(14-17)19-9-4-5-10-22(19)29(27,28)25(21)15-23(26)24-18-8-6-7-16(2)13-18/h4-14H,3,15H2,1-2H3,(H,24,26)

InChI Key

FUXVVWDZHRMIHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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